Lipophilicity Advantage: XLogP3 of 1.3 vs. −0.1 for the Unsubstituted Core Scaffold
The target compound (CAS 1383056-73-2) exhibits a computed XLogP3 of 1.3 [1], compared to −0.1 for the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core (CAS 25940-35-6) [2]. This 1.4 log unit increase in lipophilicity, conferred by the Boc group, places the compound within a more drug-like partition coefficient window (typically LogP 1–3 for oral bioavailability).
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6): XLogP3 = −0.1 |
| Quantified Difference | ΔXLogP3 = +1.4 (14-fold higher theoretical partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2021/2025 release |
Why This Matters
Higher lipophilicity improves organic-phase extractability during workup and alters reverse-phase HPLC retention, requiring different purification conditions than the core scaffold—directly impacting procurement decisions when synthetic route compatibility is critical.
- [1] PubChem. Compound Summary for CID 66851504: 2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66851504 (accessed 2026-05-05). View Source
- [2] PubChem. Compound Summary for CID 1910189: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1910189 (accessed 2026-05-05). View Source
